3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid
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Description
3-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)ethyl](methyl)amino}propanoic acid is a useful research compound. Its molecular formula is C22H26N2O4 and its molecular weight is 382.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that the 9h-fluoren-9-ylmethoxy carbonyl (fmoc) group is commonly used in peptide synthesis . Therefore, it is plausible that this compound may interact with proteins or enzymes involved in peptide synthesis or degradation.
Mode of Action
The fmoc group is known to act as a protective group in peptide synthesis . It is typically removed under basic conditions, allowing for the addition of other amino acids to the peptide chain .
Biochemical Pathways
The compound likely affects the biochemical pathways involved in peptide synthesis. The Fmoc group is commonly used in solid-phase peptide synthesis, a process that involves the sequential addition of amino acids to a growing peptide chain . The removal of the Fmoc group is a critical step in this process, allowing for the addition of the next amino acid .
Pharmacokinetics
The presence of the fmoc group may influence its bioavailability, as this group is typically removed during the digestion and absorption of peptides .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its potential role in peptide synthesis. By acting as a protective group, the Fmoc group can influence the structure and function of peptides, potentially affecting a wide range of biological processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Fmoc group . Additionally, the presence of other molecules, such as enzymes involved in peptide synthesis, can also influence the compound’s action .
Properties
IUPAC Name |
3-[2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]ethyl-methylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-23(12-11-21(25)26)13-14-24(2)22(27)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,20H,11-15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPLNPNVTGVIGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)O)CCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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